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Compound of Interest

Compound Name: Leucinamide hydrochloride

Cat. No.: B555007 Get Quote

Introduction

Leucinamide hydrochloride, the hydrochloride salt of the naturally occurring amino acid

amide, leucinamide, is a compound of interest in biochemical and pharmaceutical research. A

thorough understanding of its structural and electronic properties is paramount for its

application in various scientific domains. This technical guide provides an in-depth analysis of

the spectroscopic characteristics of Leucinamide hydrochloride, focusing on Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves

as a crucial reference for researchers, scientists, and drug development professionals engaged

in the study and utilization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR

data for Leucinamide hydrochloride, typically recorded in deuterated dimethyl sulfoxide

(DMSO-d₆).

¹H NMR Spectroscopy
Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a

molecule and their connectivity. The ¹H NMR spectrum of Leucinamide hydrochloride in

DMSO-d₆ exhibits distinct signals corresponding to the different proton environments within the

molecule.
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Table 1: ¹H NMR Spectroscopic Data for Leucinamide Hydrochloride in DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~8.40 br s 3 -NH₃⁺

~8.16 br s 1 -CONH₂ (one proton)

~7.53 br s 1 -CONH₂ (one proton)

~3.71 t 1 α-CH

~1.70 m 1 γ-CH

~1.59 m 2 β-CH₂

~0.91 d 6 δ-CH₃

br s = broad singlet, t = triplet, m = multiplet, d = doublet Note: Chemical shifts are referenced

to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the amine and amide

proton signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Each unique carbon atom in Leucinamide hydrochloride gives rise to a distinct signal in the

¹³C NMR spectrum.

Table 2: Estimated ¹³C NMR Spectroscopic Data for Leucinamide Hydrochloride
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Chemical Shift (δ) ppm Assignment

~175 C=O (Amide)

~52 α-CH

~40 β-CH₂

~24 γ-CH

~22 δ-CH₃

~21 δ'-CH₃

Note: The chemical shifts are estimated based on typical values for amino acid hydrochlorides.

The spectrum is typically proton-decoupled.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of Leucinamide
hydrochloride shows characteristic absorption bands corresponding to its amide, amine, and

alkyl functionalities.

Table 3: Characteristic IR Absorption Bands for Leucinamide Hydrochloride

Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad
N-H stretching (Amide and

Ammonium)

~3000-2800 Medium C-H stretching (Alkyl)

~1680 Strong C=O stretching (Amide I)

~1620 Medium N-H bending (Amide II)

~1550 Medium N-H bending (Ammonium)

~1470 Medium C-H bending (Alkyl)
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Note: The spectrum is typically recorded as a KBr or KCl pellet.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following

protocols outline the standard procedures for obtaining NMR and IR spectra of Leucinamide
hydrochloride.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of Leucinamide hydrochloride into a clean, dry NMR

tube.

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 (depending on concentration).

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR:

Pulse Program: Standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Spectral Width: 0 to 200 ppm.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm for

¹H and 39.52 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr/KCl Pellet Method):

Grind a small amount (1-2 mg) of Leucinamide hydrochloride with approximately 100-

200 mg of dry potassium chloride (KCl) powder using an agate mortar and pestle. Note:

KCl is preferred over KBr for hydrochloride salts to avoid halogen exchange.

Place the finely ground mixture into a pellet press.

Apply pressure to form a transparent or translucent pellet.

Instrument Parameters (for a standard FT-IR spectrometer):

Scan Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the pure KBr/KCl pellet should be recorded and

subtracted from the sample spectrum.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the structure of Leucinamide hydrochloride and its spectroscopic

signals.
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Molecular Structure of Leucinamide Hydrochloride

NMR Signals

IR Absorptions

Leucinamide Hydrochloride (CH₃)₂CHCH₂CH(NH₃⁺)CONH₂ · Cl⁻
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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